

Quantification of 4-oxononanoic acid in biological samples

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 4-Oxononanoic acid

CAS No.: 6064-52-4

Cat. No.: S702770

[Get Quote](#)

Introduction to 4-Oxononanoic Acid and the ONL Biomarker

4-Oxononanoic acid (4-ONA, 4-oxononanoic acid) is a lipid peroxidation product formed from omega-6 polyunsaturated fatty acids like linoleic acid and arachidonic acid [1] [2]. It is generated during the decomposition of peroxidized lipids, such as 13-HPODE [1]. 4-ONA is reactive and can covalently modify proteins. However, its direct detection in vivo is challenging due to its reactivity and low abundance.

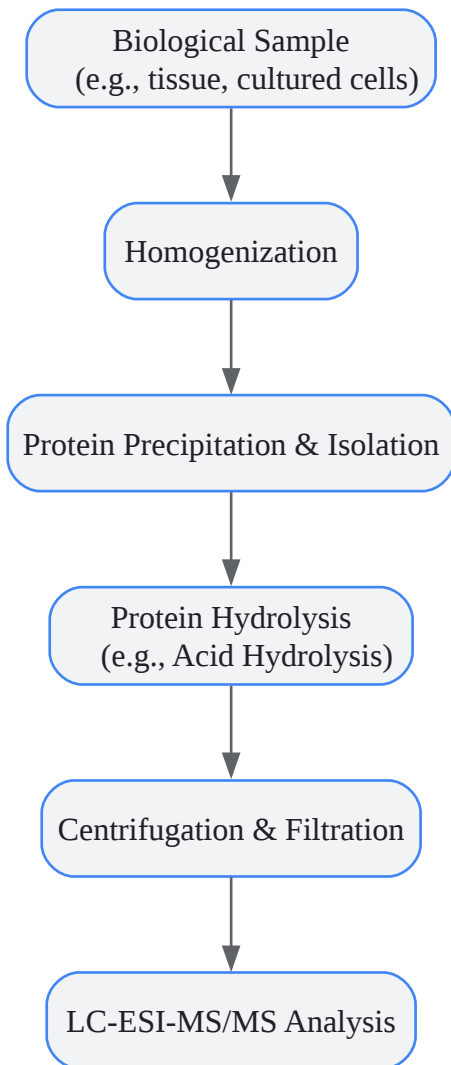
A major breakthrough was identifying a stable end-product: the lysine adduct **NE-(4-oxononanoyl)lysine (ONL)** [3]. ONL is a 4-ketoamide-type adduct formed when the precursor aldehyde **4-oxo-2(E)-nonenal (ONE)** reacts with lysine residues on proteins [3]. ONL is a prominent, long-lived adduct, making it a superior target for quantifying the biological impact of lipid peroxidation.

Validated LC-ESI-MS/MS Protocol for ONL Quantification

This protocol describes the sensitive quantification of protein-bound ONL in biological samples using Liquid Chromatography with on-line Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) [3].

Sample Preparation Workflow

The process of preparing biological samples for ONL analysis involves a series of steps to isolate and hydrolyze proteins. The workflow is as follows:



[Click to download full resolution via product page](#)

Detailed Procedures for Key Steps

- **Sample Homogenization:** Tissues or cell pellets should be homogenized in a cold buffer containing antioxidants (e.g., 100 μ M Trolox) and protease inhibitors (e.g., 1 mM PMSF) in 50 mM sodium phosphate buffer, pH 7.4, to prevent artificial oxidation during processing [3].

- **Protein Precipitation and Delipidation:** Isolate proteins via precipitation using ice-cold acetone or chloroform/methanol. Wash the resultant protein pellet thoroughly with a methanol/water (1:1, v/v) mixture or a 2:1 (v/v) mixture of 100 mM NH₄Cl (pH 7.4) and methanol to remove neutral lipids and salts [3].
- **Protein Hydrolysis:** Hydrolyze the purified protein pellet (e.g., 1-2 mg) using acid hydrolysis. A common method is 6 M HCl at 110°C for 24 hours under an inert nitrogen atmosphere to prevent further oxidation. Alternative enzymatic hydrolysis protocols using pronase or proteinase K may also be optimized [3].
- **Solid-Phase Extraction (SPE):** After hydrolysis, clarify the sample by centrifugation and pass it through a C18 solid-phase extraction cartridge. Elute ONL with methanol and evaporate the eluent to dryness under a gentle nitrogen stream. Reconstitute the dry residue in the initial mobile phase for LC-MS/MS analysis [3].

Mass Spectrometry Parameters

The table below summarizes key parameters for LC-ESI-MS/MS analysis of ONL.

Parameter Category	Specification
Chromatography	Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8-2.6 µm) [3].
Mobile Phase	A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid [3].
Ionization	Electrospray Ionization (ESI), positive ion mode [3].
Mass Analyzer	Triple quadrupole (QQQ) for Multiple Reaction Monitoring (MRM) [3].
Quantification	Use of stable isotope-labeled internal standard (e.g., d ₄ -ONL or ¹³ C ₆ -ONL) is critical for accurate quantification [3].

Biological Application: ONL in Atherosclerosis Research

This method has been successfully applied to demonstrate the formation of ONL during the oxidative modification of low-density lipoprotein (LDL) in vitro and to confirm its presence in human atherosclerotic lesions [3]. Immunohistochemistry with an ONL-specific monoclonal antibody (mAb 9K3) showed intense staining in vascular endothelial cells and macrophage-derived foam cells within these lesions [3].

Critical Technical Notes

- **Artifact Control:** The use of antioxidants (Trolox, BHT) in homogenization buffers is essential to minimize ex vivo lipid peroxidation [3].
- **Internal Standard:** A stable isotope-labeled internal standard should be added to the protein pellet before hydrolysis to correct for losses during sample preparation and variability in MS ionization efficiency [3].
- **Method Validation:** The LC-ESI-MS/MS method must be rigorously validated for parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy before analyzing experimental samples [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Peroxidized Linoleic Acid, 13-HPODE, Alters Gene ... [pmc.ncbi.nlm.nih.gov]
2. N-aldehyde-modified phosphatidylethanolamines ... [pmc.ncbi.nlm.nih.gov]
3. Lipid Peroxidation Modification of Protein Generates Ne... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Quantification of 4-oxononanoic acid in biological samples].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b702770#quantification-of-4-oxononanoic-acid-in-biological-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com